3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine
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Overview
Description
3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is a complex organic compound with a unique structure that combines a chlorinated pyridine ring with a piperidine moiety linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the piperidine intermediate: This step involves the reaction of 3-methylpyridine with formaldehyde and piperidine under acidic conditions to form the piperidine intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the pyridine ring.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with 4-(hydroxymethyl)piperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced piperidine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(4-methylpiperidin-1-yl)pyridine: Similar structure but lacks the methylene bridge and the 3-methylpyridin-4-yl group.
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine: Similar structure but without the chlorine atom.
Uniqueness
3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine is unique due to the presence of both the chlorinated pyridine ring and the piperidine moiety linked through a methylene bridge. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-chloro-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-10-19-7-3-17(13)22-12-14-4-8-21(9-5-14)16-2-6-20-11-15(16)18/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUGJCVFJYPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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